2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline
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Overview
Description
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline is a heterocyclic compound with the molecular formula C22H13ClN2 and a molecular weight of 340.8 g/mol It is a derivative of dibenzoquinoxaline, characterized by the presence of a 3-chlorophenyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method is the reaction of 3-chlorobenzaldehyde with o-phenylenediamine under acidic conditions to form the quinoxaline ring . The reaction conditions often include the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid, or hydrochloric acid) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices . In biological systems, it may interact with enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound has a similar quinoxaline core but with a furazano group, leading to different electronic properties.
2-Phenylfuro[2,3-b]quinoxaline: Another similar compound with a furo group, which affects its photophysical properties.
Uniqueness
Its structural features make it a versatile compound for the synthesis of novel heterocyclic derivatives and the development of advanced materials .
Properties
Molecular Formula |
C22H13ClN2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C22H13ClN2/c23-15-7-5-6-14(12-15)20-13-24-21-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22(21)25-20/h1-13H |
InChI Key |
LKZOBWXHAKRJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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